molecular formula C14H8BrN3O3 B12420325 Antitubercular agent-27

Antitubercular agent-27

Cat. No.: B12420325
M. Wt: 346.13 g/mol
InChI Key: PTAYSFASQUXRSS-UHFFFAOYSA-N
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Description

Antitubercular agent-27 is a novel compound developed to combat tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound has shown promising results in preclinical studies, demonstrating potent activity against drug-resistant strains of Mycobacterium tuberculosis. The development of this compound is part of ongoing efforts to find effective treatments for tuberculosis, especially in the face of rising drug resistance.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antitubercular agent-27 involves a multi-step process. One common synthetic route includes the cycloaddition reaction under ultrasound irradiation, which avoids standard heating and column chromatography while producing high yields and shorter reaction times . The reaction typically involves the use of quinoxaline Schiff bases and aryl nitrile oxides at room temperature.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors to maintain consistent reaction conditions, and employing advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Antitubercular agent-27 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in halogenated derivatives.

Scientific Research Applications

Antitubercular agent-27 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on Mycobacterium tuberculosis and other bacterial strains.

    Medicine: Explored as a potential treatment for tuberculosis, especially drug-resistant forms.

    Industry: Utilized in the development of new antitubercular drugs and formulations.

Comparison with Similar Compounds

  • Isoniazid
  • Rifampicin
  • Ethambutol
  • Pyrazinamide
  • Bedaquiline

Properties

Molecular Formula

C14H8BrN3O3

Molecular Weight

346.13 g/mol

IUPAC Name

N-(4-bromo-1,3-dioxoisoindol-2-yl)pyridine-4-carboxamide

InChI

InChI=1S/C14H8BrN3O3/c15-10-3-1-2-9-11(10)14(21)18(13(9)20)17-12(19)8-4-6-16-7-5-8/h1-7H,(H,17,19)

InChI Key

PTAYSFASQUXRSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=O)N(C2=O)NC(=O)C3=CC=NC=C3

Origin of Product

United States

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